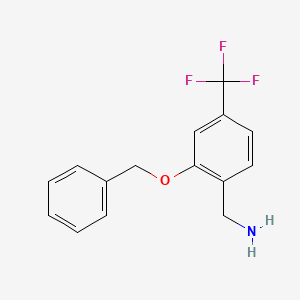

(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

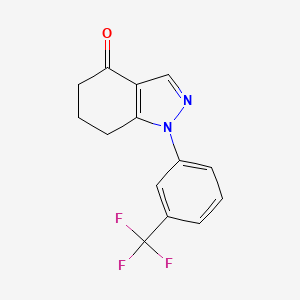

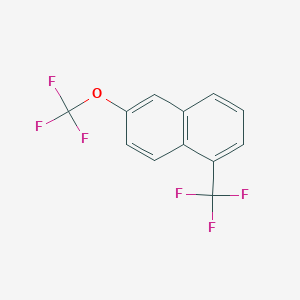

(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine is an organic compound that features a benzyloxy group and a trifluoromethyl group attached to a phenyl ring, with a methanamine substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine typically involves the following steps:

Formation of the Benzyloxy Intermediate: The initial step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

Reduction: Conversion to primary amines or alcohols.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(2-(Benzyloxy)-4-(Trifluormethyl)phenyl)methanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als potenzielles Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere wegen seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren.

Materialwissenschaften: Die einzigartigen strukturellen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Es wird in Studien verwendet, um seine Wechselwirkung mit Enzymen und Rezeptoren zu verstehen und Einblicke in seine möglichen therapeutischen Wirkungen zu gewinnen.

5. Wirkmechanismus

Der Wirkmechanismus von (2-(Benzyloxy)-4-(Trifluormethyl)phenyl)methanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Benzyloxy- und Trifluormethylgruppen tragen zu seiner Bindungsaffinität und -spezifität bei, während die Methanamingruppe Wasserstoffbrückenbindungen oder ionische Wechselwirkungen mit dem Ziel bilden kann. Diese Wechselwirkungen können die Aktivität des Ziels modulieren und zu verschiedenen biologischen Wirkungen führen.

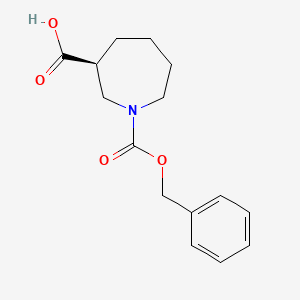

Ähnliche Verbindungen:

(2-(Benzyloxy)phenyl)methanamin: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.

(4-(Trifluormethyl)phenyl)methanamin: Fehlt die Benzyloxygruppe, was sich auf seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen auswirkt.

(2-(Benzyloxy)-4-methylphenyl)methanamin: Die Methylgruppe ersetzt die Trifluormethylgruppe, wodurch sich ihre elektronischen Eigenschaften und Reaktivität ändern.

Einzigartigkeit: (2-(Benzyloxy)-4-(Trifluormethyl)phenyl)methanamin ist einzigartig durch das Vorhandensein sowohl der Benzyloxy- als auch der Trifluormethylgruppe, die unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Merkmale verstärken sein Potenzial als vielseitige Verbindung in verschiedenen Anwendungen, insbesondere in der medizinischen Chemie und den Materialwissenschaften.

Wirkmechanismus

The mechanism of action of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and specificity, while the methanamine group can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

(2-(Benzyloxy)phenyl)methanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

(4-(Trifluoromethyl)phenyl)methanamine: Lacks the benzyloxy group, affecting its reactivity and interaction with biological targets.

(2-(Benzyloxy)-4-methylphenyl)methanamine: The methyl group replaces the trifluoromethyl group, altering its electronic properties and reactivity.

Uniqueness: (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C15H14F3NO |

|---|---|

Molekulargewicht |

281.27 g/mol |

IUPAC-Name |

[2-phenylmethoxy-4-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C15H14F3NO/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-8H,9-10,19H2 |

InChI-Schlüssel |

CCPPVEPFHHMSEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845088.png)

![5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11845093.png)

![(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane](/img/structure/B11845108.png)

amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)